Product packaging for S-Adenosyl-L-[methyl-3H]methionine(Cat. No.:CAS No. 111093-45-9)

S-Adenosyl-L-[methyl-3H]methionine

Cat. No.: B1140978
CAS No.: 111093-45-9
M. Wt: 404.46
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Description

S-Adenosyl-L-methionine (SAM) as a Central Metabolic Co-substrate and Universal Methyl Donor in Prokaryotic and Eukaryotic Cells

S-Adenosyl-L-methionine (SAM or AdoMet) is a vital, naturally occurring molecule found in virtually all living cells, from prokaryotes to eukaryotes. nih.govresearchgate.net It is synthesized from the amino acid methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase. wikipedia.orgyoutube.com This process is fundamental to cellular metabolism, establishing SAM as a key co-substrate in a multitude of biochemical pathways. nih.gov

The primary and most well-known function of SAM is its role as the principal donor of methyl groups (-CH3) in a vast number of biological methylation reactions. nih.govyoutube.com The unique chemical structure of SAM, featuring a reactive methyl group attached to a positively charged sulfur atom (a sulfonium (B1226848) ion), makes this methyl group readily transferable to a wide array of acceptor molecules. youtube.comyoutube.com This process, known as transmethylation, is crucial for the modification and synthesis of essential biomolecules. wikipedia.orgnih.gov

In both prokaryotic and eukaryotic cells, SAM-dependent methyltransferases facilitate the transfer of SAM's methyl group to various substrates, including:

Nucleic Acids: The methylation of DNA and RNA is a critical epigenetic modification that regulates gene expression without altering the underlying genetic sequence. wikipedia.orgyoutube.com In bacteria, SAM is involved in the regulation of genes for methionine and cysteine biosynthesis through mechanisms like the SAM riboswitch. youtube.com In eukaryotes, it plays a key role in DNA methylation patterns that are essential for normal development and cellular differentiation. wikipedia.orgresearchgate.net

Proteins: The methylation of proteins, particularly on lysine (B10760008) and arginine residues of histones, is another important epigenetic mechanism that influences chromatin structure and gene transcription. youtube.com

Lipids: SAM is involved in the methylation of phospholipids, which can affect the structure and function of cellular membranes. wikipedia.orgnih.gov

Other Metabolites: SAM participates in the biosynthesis of numerous other molecules, including hormones like adrenaline and melatonin, as well as creatine (B1669601) and carnitine. youtube.com

Beyond its role as a methyl donor, SAM is also a precursor in other significant metabolic pathways. nih.gov In the transsulfuration pathway, the sulfur atom of SAM is utilized to synthesize cysteine, a precursor to the major cellular antioxidant glutathione (B108866). nih.gov Additionally, SAM is a key component in the synthesis of polyamines, which are essential for cell growth and proliferation. nih.gov In plants, SAM is a crucial precursor to the plant hormone ethylene (B1197577). researchgate.netnih.gov

The regeneration of SAM is part of a metabolic loop known as the SAM cycle. wikipedia.org After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). youtube.com SAH is then hydrolyzed to homocysteine and adenosine. wikipedia.org Homocysteine can be remethylated to regenerate methionine, which can then be used to synthesize new SAM molecules, thus completing the cycle. youtube.comyoutube.com This cycle ensures a continuous supply of SAM for the myriad of cellular reactions that depend on it.

The Role and Significance of S-Adenosyl-L-[methyl-3H]methionine as a Radiotracer in Biochemical Research

This compound is a tritium-labeled analog of SAM that serves as an invaluable tool in biochemical and molecular biology research. revvity.com This radiotracer contains a radioactive isotope of hydrogen (tritium, ³H) within its methyl group. The presence of this isotope allows for the sensitive and specific tracking of the methyl group as it is transferred from SAM to various acceptor molecules.

The primary application of this compound is in the study of methylation reactions. revvity.com Its use offers several key advantages in a research setting:

High Sensitivity: The radioactive nature of the tritium (B154650) label allows for the detection of very low levels of methylation activity, making it possible to study enzymes with low turnover rates or to quantify methylation in samples with limited material. revvity.com

Direct Measurement: Unlike antibody-based methods that detect methylated products indirectly, radiolabeling provides a direct measure of methyl group incorporation. revvity.com

Minimal Perturbation: The substitution of a hydrogen atom with a tritium atom in the methyl group does not significantly alter the chemical properties of SAM, meaning that [³H]SAM behaves almost identically to the natural, non-radioactive molecule in biological reactions and does not disrupt the biological processes being studied. revvity.com

Applications in Research:

This compound is widely used in various research applications, particularly in enzyme assays and the study of epigenetic modifications. revvity.com

Enzyme Assays: It is a standard reagent for in vitro assays of methyltransferase activity. By incubating an enzyme with its substrate and this compound, researchers can quantify the amount of radioactivity transferred to the substrate, thereby determining the enzyme's kinetic parameters. This approach has been instrumental in characterizing a wide range of methyltransferases. rsc.org

Epigenetics and DNA/RNA Methylation: The study of epigenetics has greatly benefited from the use of tritiated SAM. revvity.com It allows for the investigation of DNA and RNA methylation patterns, which are crucial for gene regulation. For example, it can be used to identify the specific sites of methylation within a nucleic acid sequence and to study how these patterns are altered in disease states like cancer. wikipedia.org

Protein Methylation: Researchers use this compound to study the methylation of proteins, such as histones, which plays a critical role in chromatin remodeling and gene expression.

Metabolic Pathway Analysis: The radiolabel can be used to trace the flow of methyl groups through various metabolic pathways, providing insights into cellular metabolism and its regulation. For instance, studies have used labeled SAM to investigate the coupling of threonine and SAM metabolism in stem cells and its impact on histone methylation. researchgate.net

Research Findings:

The use of this compound has contributed to numerous significant research findings. For example, it was used to demonstrate that the methyl group of SAM is the source of the methyl group in the modification of certain ribosomal RNA bases. nih.gov Studies have also utilized tritiated SAM to show that non-enzymatic methylation of DNA by SAM can occur, a finding that has implications for understanding spontaneous mutations. embopress.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N6O5ST3 B1140978 S-Adenosyl-L-[methyl-3H]methionine CAS No. 111093-45-9

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(tritritiomethyl)sulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1T3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-QGRBLFOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015576
Record name S-Adenosyl-(methyl-3H)-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111093-45-9
Record name S-Adenosyl-(methyl-3H)-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

S Adenosyl L Methionine Biosynthesis and Comprehensive Metabolic Pathways

Enzymatic Synthesis of S-Adenosyl-L-methionine: Methionine Adenosyltransferase (MAT) Activityproteopedia.orgnih.govwikipedia.org

The sole biosynthetic route for S-Adenosyl-L-methionine (SAM) in all organisms is a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase. proteopedia.orgwikipedia.org This essential enzyme facilitates the transfer of an adenosyl group from adenosine (B11128) triphosphate (ATP) to the sulfur atom of the amino acid L-methionine. proteopedia.org This reaction is critical as SAM is the primary methyl donor for a vast array of cellular methylation reactions, including the modification of DNA, RNA, proteins, and lipids. proteopedia.orgwikipedia.org

Substrate Requirements for MAT Activity

The synthesis of SAM is a specific enzymatic reaction that depends on key substrates and cofactors. The principal substrates are L-methionine and ATP. proteopedia.org The reaction is notable because it involves the cleavage of all three phosphate (B84403) groups from the ATP molecule, releasing pyrophosphate (PPi) and orthophosphate (Pi). proteopedia.org The activity of MAT is also dependent on the presence of divalent cations, particularly magnesium (Mg2+), and is stimulated by potassium (K+) ions. proteopedia.orgnih.gov

Substrate/CofactorFunction in MAT-Catalyzed Synthesis of SAM
L-methionine Provides the core methionine structure.
Adenosine Triphosphate (ATP) Donates the adenosyl group to methionine. proteopedia.org
Magnesium (Mg2+) Acts as a required cofactor. proteopedia.org
Potassium (K+) Stimulates the enzymatic reaction. proteopedia.orgnih.gov

Regulation of MAT Expression and Enzyme Activity

To maintain cellular homeostasis, the synthesis of SAM is tightly controlled through the regulation of MAT gene expression and enzyme activity. researchgate.net In mammals, three genes encode MAT isoenzymes: MAT1A, MAT2A, and MAT2B. nih.govgrantome.com MAT1A is predominantly expressed in the liver, the primary site of SAM production. nih.govresearchgate.net MAT2A is expressed more broadly across other tissues. nih.govgrantome.com The MAT2B gene encodes a regulatory subunit that modulates the activity of the enzyme produced by MAT2A. nih.govnih.gov Dysregulation of the expression of these genes has been linked to liver disease and cancer. nih.govpnas.org The activity of MAT enzymes is also subject to feedback inhibition, where SAM itself can allosterically inhibit the enzyme, thus controlling its own production levels. nih.gov

The S-Adenosyl-L-methionine Cycle (SAM Cycle) Dynamicsnih.gov

The SAM cycle is a fundamental metabolic pathway that ensures a continuous supply of SAM for methylation reactions while recycling its byproducts. nih.gov This cycle is vital for maintaining the cell's "methylation potential," often represented by the ratio of SAM to its inhibitory byproduct, S-Adenosyl-L-homocysteine (SAH). nih.gov

Formation of S-Adenosyl-L-homocysteine (SAH) as a Byproduct of Methyl Transfernih.govnih.gov

In reactions catalyzed by methyltransferase enzymes, SAM donates its reactive methyl group to a wide variety of acceptor molecules, such as DNA, proteins, or lipids. wikipedia.orgyoutube.com Upon donating its methyl group, SAM is converted into S-Adenosyl-L-homocysteine (SAH). nih.govnih.gov This conversion is a universal consequence of all SAM-dependent transmethylation reactions. proteopedia.orgyoutube.com

SAH as a Potent Feedback Inhibitor of Methyltransferase Activitynih.govwikipedia.org

The accumulation of SAH within the cell is problematic because it acts as a potent product inhibitor of most SAM-dependent methyltransferases. nih.govwikipedia.org SAH competes with SAM for the binding site on these enzymes, and high levels of SAH can significantly suppress essential methylation processes. nih.gov Therefore, the cellular ratio of SAM to SAH is a critical indicator of the cell's capacity to perform methylation reactions. nih.gov

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Function in SAH Hydrolysis and Homocysteine Generationnih.govwikipedia.org

To prevent the toxic buildup of SAH and relieve the inhibition of methyltransferases, SAH is rapidly catabolized. nih.gov This is accomplished by the enzyme S-Adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine. nih.govwikipedia.orgresearchgate.net This reaction is crucial for maintaining methylation capacity. nih.gov The resulting homocysteine can then be remethylated to regenerate methionine, which re-enters the SAM cycle, or it can enter the transsulfuration pathway for the synthesis of other important molecules like cysteine. nih.gov

Regeneration of Methionine via Methionine Synthase Pathways (Cobalamin-dependent and Cobalamin-independent)

The regeneration of methionine from homocysteine is a critical step in the methionine cycle and is catalyzed by methionine synthase. wikipedia.org This process ensures a continuous supply of methionine for protein synthesis and the production of SAM. creative-proteomics.com There are two distinct, evolutionarily independent forms of methionine synthase: a cobalamin (vitamin B12)-dependent enzyme (MetH) and a cobalamin-independent enzyme (MetE). wikipedia.orgebi.ac.uk

Cobalamin-dependent Methionine Synthase (MetH):

Found in mammals and many bacteria, MetH utilizes a cobalamin cofactor as an intermediate methyl carrier. wikipedia.orgplos.org The catalytic cycle involves the transfer of a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF) to the enzyme-bound cob(I)alamin, forming methylcobalamin (B1676134). wikipedia.org Subsequently, the methyl group is transferred from methylcobalamin to homocysteine, yielding methionine and regenerating the cob(I)alamin state. wikipedia.org The MetH enzyme is a modular protein with distinct domains for binding homocysteine, N⁵-MeTHF, cobalamin, and a reactivation domain that binds SAM. wikipedia.orgpnas.org Occasionally, the highly reactive cob(I)alamin intermediate can be oxidized to an inactive cob(II)alamin form. pnas.orgebi.ac.uk Reactivation of the enzyme requires a reductive methylation process involving S-adenosylmethionine (SAM) and a reducing agent like flavodoxin. pnas.orgebi.ac.uk

Cobalamin-independent Methionine Synthase (MetE):

In contrast, plants, yeasts, and many bacteria utilize the cobalamin-independent methionine synthase (MetE). ebi.ac.ukplos.org This enzyme catalyzes the direct transfer of a methyl group from a polyglutamated form of methyltetrahydrofolate to homocysteine without the use of a cobalamin intermediate. plos.orgacs.org MetE is a zinc-containing metalloenzyme. acs.orgacs.org The structure of MetE from Thermotoga maritima reveals a unique dual-barrel architecture where the active site is located between two (βα)₈ barrels. plos.org This structure facilitates the challenging chemical reaction by bringing the substrates into close proximity. nih.gov

Comparison of Methionine Synthase Pathways
FeatureCobalamin-dependent (MetH)Cobalamin-independent (MetE)
CofactorCobalamin (Vitamin B12)Zinc
Organismal DistributionMammals, some bacteriaPlants, yeasts, many bacteria
MechanismIntermediate methyl transfer via cobalaminDirect methyl transfer
Methyl Donor5-methyltetrahydrofolatePolyglutamated 5-methyltetrahydrofolate
ReactivationRequires SAM and a reducing systemDoes not require SAM for reactivation

Aminopropylation Pathways: Polyamine Biosynthesis from S-Adenosyl-L-methionine

A significant metabolic route for SAM involves its decarboxylation and subsequent use as a donor of aminopropyl groups for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). amerigoscientific.comwikipedia.org These polyamines are essential for cell growth, differentiation, and the stability of DNA and RNA. amerigoscientific.comwikipedia.org

S-Adenosylmethionine Decarboxylase (SAMDC)-Mediated Decarboxylation of S-Adenosyl-L-methionine

The initial and rate-limiting step in this pathway is the decarboxylation of SAM to form S-adenosylmethioninamine, also known as decarboxylated SAM (dcSAM). wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC). wikipedia.org Unlike most amino acid decarboxylases that use pyridoxal (B1214274) phosphate as a cofactor, SAMDC utilizes a covalently bound pyruvate (B1213749) residue. wikipedia.org This pyruvate cofactor is generated through an autocatalytic post-translational cleavage of a proenzyme. nih.govebi.ac.uk The proenzyme undergoes an internal serinolysis reaction, cleaving between a glutamate (B1630785) and a serine residue to form two subunits, designated alpha and beta, with the pyruvate at the N-terminus of the alpha chain. nih.govebi.ac.uk

Transfer of Aminopropyl Groups for Spermidine and Spermine Synthesis

The decarboxylated SAM then serves as the aminopropyl group donor in subsequent reactions. researchgate.net Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine. researchgate.netpnas.org Following this, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine to produce spermine. pnas.orgelsevierpure.com In both of these reactions, 5'-methylthioadenosine (MTA) is generated as a byproduct. researchgate.netresearchgate.net

Key Steps in Polyamine Biosynthesis from SAM
ReactionEnzymeSubstratesProducts
Decarboxylation of SAMS-adenosylmethionine decarboxylase (SAMDC)S-Adenosyl-L-methionineS-adenosylmethioninamine (dcSAM), CO₂
Spermidine SynthesisSpermidine synthasePutrescine, dcSAMSpermidine, 5'-methylthioadenosine (MTA)
Spermine SynthesisSpermine synthaseSpermidine, dcSAMSpermine, 5'-methylthioadenosine (MTA)

Methionine Salvage Pathways in Polyamine Metabolism

The 5'-methylthioadenosine (MTA) produced during polyamine synthesis is not a waste product but is recycled back to methionine through the methionine salvage pathway. researchgate.netnih.gov This pathway is crucial for conserving the sulfur atom and the ribose moiety of MTA. nih.gov The pathway involves a series of enzymatic steps that convert MTA into 4-methylthio-2-oxobutyrate, which is the α-keto acid of methionine. nih.gov The final step is a transamination reaction that converts this keto acid into L-methionine, thus completing the cycle. nih.govreactome.org This salvage pathway is present in various forms across all types of organisms. nih.gov

Transsulfuration Pathway Intersections with S-Adenosyl-L-methionine Metabolism

The transsulfuration pathway provides a link between the metabolism of SAM and the synthesis of the sulfur-containing amino acid cysteine. amerigoscientific.com This pathway begins with S-adenosylhomocysteine (SAH), which is the product remaining after SAM has donated its methyl group in transmethylation reactions. amerigoscientific.com

SAH is a potent inhibitor of methyltransferases, and its removal is crucial for maintaining methylation capacity. amerigoscientific.comnih.gov SAH is hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase. amerigoscientific.com Homocysteine stands at a critical metabolic branch point. It can either be remethylated to methionine, as described in section 2.2.4, or it can enter the transsulfuration pathway.

In the transsulfuration pathway, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. Subsequently, cystathionine is cleaved by cystathionine γ-lyase to yield cysteine, α-ketobutyrate, and ammonia. Cysteine can then be used for the synthesis of proteins and other important molecules like glutathione (B108866), a major cellular antioxidant. nih.gov Thus, the transsulfuration pathway effectively channels the sulfur atom from methionine, via SAM and homocysteine, to cysteine.

Regulatory Mechanisms Governing S-Adenosyl-L-methionine Homeostasis

The cellular concentration of S-adenosyl-L-methionine is tightly regulated to maintain metabolic balance. dntb.gov.ua This regulation occurs at multiple levels, including the synthesis of SAM, its consumption by various pathways, and feedback mechanisms.

The distribution of SAM between its major metabolic fates—transmethylation, transsulfuration, and polyamine synthesis—is also a key regulatory point. The levels of SAM and its related metabolites can allosterically regulate enzymes in these pathways. For instance, SAM itself can act as an allosteric activator of cystathionine β-synthase, thereby promoting the transsulfuration pathway when SAM levels are high. dntb.gov.ua Conversely, high levels of S-adenosylhomocysteine (SAH) can inhibit methyltransferase reactions, highlighting the importance of the SAM/SAH ratio as a key indicator of cellular methylation capacity. nih.gov

In the context of polyamine synthesis, the activity of SAMDC is regulated by polyamine levels in a feedback inhibition loop. wikipedia.org In plants, the regulation of SAMDC expression is complex, involving upstream open reading frames (uORFs) in the 5' untranslated region of its mRNA, which can modulate translation in response to polyamine levels and stress conditions. nih.gov Furthermore, the methionine salvage pathway is regulated in response to sulfur availability and participates in the regulation of polyamine synthesis. nih.gov In wheat, zinc deficiency has been shown to upregulate genes involved in SAM synthesis, indicating a link between mineral nutrition and methionine metabolism. mdpi.com

Influence of One-Carbon Metabolism on S-Adenosyl-L-methionine Levels

The regulation of S-Adenosyl-L-methionine (SAM) levels is intrinsically linked to the metabolic flux of the one-carbon metabolism pathway, which encompasses both the folate and methionine cycles. nih.govcreative-proteomics.com This network governs the transfer of one-carbon units for various biosynthetic and regulatory processes, with SAM synthesis being a central hub. nih.govmdpi.com The availability of key nutrients and cofactors, such as methionine, folate, and vitamins B12 and B6, directly impacts the efficiency of these cycles and consequently, the intracellular concentration of SAM. duke.edu

The folate cycle is crucial for generating 5-methyltetrahydrofolate (5-MTHF), which provides the methyl group for the remethylation of homocysteine back to methionine. creative-proteomics.com This reaction, catalyzed by methionine synthase, is dependent on vitamin B12 and is a key step in regenerating the precursor for SAM synthesis. creative-proteomics.comnih.gov Therefore, disruptions in folate metabolism or a deficiency in vitamin B12 can impair this process, leading to reduced SAM levels and an accumulation of homocysteine. nih.govcreative-proteomics.com

Furthermore, the cellular energy state, reflected by ATP levels, also influences SAM synthesis, as ATP is a direct substrate along with methionine for the reaction catalyzed by methionine adenosyltransferase (MAT). nih.govnih.gov The integration of signals from nutrient availability and cellular energy status allows the one-carbon metabolism pathway to function as a sensor, adjusting the production of SAM to meet the cell's metabolic demands for methylation and other essential biochemical reactions. nih.govnih.gov

Table 1: Key Factors in One-Carbon Metabolism Influencing SAM Levels

FactorRole in One-Carbon MetabolismImpact on SAM Levels
Methionine Primary precursor for SAM synthesis. nih.govwikipedia.orgDirect determinant of SAM production rate.
Folate (Vitamin B9) Precursor for 5-methyltetrahydrofolate (5-MTHF), the methyl donor for homocysteine remethylation. creative-proteomics.comDeficiency can lead to decreased methionine regeneration and subsequently lower SAM levels. nih.govoup.com
Vitamin B12 Cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. creative-proteomics.comnih.govDeficiency impairs methionine synthase activity, reducing methionine and SAM synthesis. nih.gov
Vitamin B6 Cofactor for enzymes in the transsulfuration pathway, which converts homocysteine to cysteine. duke.eduInfluences the partitioning of homocysteine between remethylation and transsulfuration, indirectly affecting the methionine pool for SAM synthesis.
ATP Co-substrate with methionine for the MAT-catalyzed synthesis of SAM. nih.govyoutube.comCellular energy status, reflected by ATP availability, directly impacts the rate of SAM synthesis. nih.gov
Betaine An alternative methyl donor for the remethylation of homocysteine to methionine, particularly in the liver. creative-proteomics.comCan support SAM synthesis, especially under conditions of folate deficiency. oup.com

Enzymatic Regulation by Glycine N-methyltransferase (GNMT)

Glycine N-methyltransferase (GNMT) plays a crucial role in regulating the intracellular concentration of S-adenosyl-L-methionine (SAM), particularly in the liver where it is highly expressed. pnas.orgresearchgate.net Unlike most methyltransferases, which are inhibited by the product S-adenosylhomocysteine (SAH), GNMT is not strongly inhibited by SAH. ebi.ac.uk This characteristic allows GNMT to act as a key regulator of the SAM/SAH ratio, a critical indicator of the cell's methylation capacity. researchgate.netmedlineplus.gov

The primary function of GNMT is to catalyze the transfer of a methyl group from SAM to glycine, producing sarcosine (B1681465) and SAH. ebi.ac.ukresearchgate.net This reaction provides a mechanism for consuming excess SAM, thereby preventing its accumulation to potentially toxic levels. pnas.org The activity of GNMT is allosterically inhibited by 5-methyltetrahydrofolate (5-MTHF), the active form of folate. duke.edunih.gov When folate levels are high, GNMT is inhibited, which in turn preserves SAM for essential methylation reactions. nih.gov Conversely, when SAM levels are high, the inhibition by 5-MTHF is overcome, allowing GNMT to catabolize the excess SAM. nih.gov

Studies have shown that the expression and activity of GNMT can be influenced by dietary factors, such as an excess of dietary methionine, which leads to an up-regulation of GNMT in the liver. nih.gov Furthermore, research in Drosophila has revealed that under conditions of SAM shortage, such as nutrient deprivation, GNMT levels are decreased through the nuclear ubiquitin-proteasome system, helping to maintain stable SAM levels. pnas.org This demonstrates a sophisticated feedback mechanism where the cell can adjust the levels of a major SAM-consuming enzyme to maintain homeostasis of this vital metabolite.

Table 2: Regulation of SAM Levels by GNMT

Regulatory FactorMechanism of ActionEffect on GNMT ActivityConsequence for SAM Levels
High S-Adenosyl-L-methionine (SAM) levels Acts as a substrate and can overcome the inhibition by 5-MTHF. nih.govIncreasedDecreased (prevents accumulation)
5-methyltetrahydrofolate (5-MTHF) Allosteric inhibitor; binds to GNMT and makes the entrance of SAM into the active site more difficult. researchgate.netnih.govDecreasedIncreased (conserves SAM)
Excess dietary methionine Leads to increased hepatic abundance of GNMT protein. nih.govIncreasedDecreased (catabolizes excess SAM)
Nutrient deprivation/SAM shortage Downregulation of GNMT protein levels via the nuclear ubiquitin-proteasome system. pnas.orgDecreasedStabilized (prevents depletion)

Interconnections with Adenosine Kinase and Adenosine Deaminase Activities

The metabolism of S-adenosyl-L-methionine (SAM) is closely intertwined with the activities of adenosine kinase (ADK) and adenosine deaminase (ADA), two key enzymes in purine (B94841) metabolism. nih.gov This connection is primarily established through the breakdown of S-adenosylhomocysteine (SAH), the by-product of all SAM-dependent methylation reactions. nih.govnih.gov

SAH is hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine. nih.govelifesciences.org The efficiency of this hydrolysis is crucial, as the accumulation of SAH can potently inhibit most methyltransferases. nih.gov The forward direction of the SAHH reaction is driven by the rapid removal of its products, homocysteine and adenosine. nih.govelifesciences.org

This is where adenosine kinase and adenosine deaminase play a critical role. Adenosine kinase phosphorylates adenosine to adenosine monophosphate (AMP), thereby channeling it back into the purine nucleotide pool for ATP synthesis. elifesciences.orgnih.gov This recycling of adenosine is not only important for energy metabolism but also for maintaining a low intracellular concentration of adenosine, which helps to drive the SAHH reaction forward and prevent the inhibitory buildup of SAH. nih.gov

Adenosine deaminase, on the other hand, catalyzes the irreversible deamination of adenosine to inosine. nih.gov This provides an alternative route for adenosine removal, further contributing to the maintenance of a low adenosine concentration and, consequently, the efficient functioning of the methionine cycle. Deficiencies in adenosine kinase have been shown to disrupt the methionine cycle, leading to the accumulation of methionine, SAM, and SAH, highlighting the critical functional link between adenosine metabolism and the SAM-dependent methylation pathways. nih.gov

S Adenosyl L Methionine Dependent Methyltransferase Enzymes and Catalytic Mechanisms

General Principles of S-Adenosyl-L-methionine-Mediated Methyl Transfer

The fundamental reaction catalyzed by SAM-dependent methyltransferases is the transfer of the chemically active methyl group from SAM to a nucleophilic acceptor. This process is central to numerous biological functions, ranging from epigenetic regulation to signal transduction. nih.govnih.gov

S​N​2-like Nucleophilic Attack Mechanism

The transfer of the methyl group from SAM to its substrate predominantly occurs via a bimolecular nucleophilic substitution (S​N​2)-like mechanism. wikipedia.orglibretexts.org In this reaction, a nucleophilic atom of the substrate, such as a nitrogen, oxygen, or sulfur, attacks the electrophilic methyl carbon of SAM. wikipedia.orglibretexts.org This attack is facilitated by the enzyme, which often employs a basic amino acid residue in its active site to deprotonate the nucleophile, thereby increasing its reactivity. libretexts.org The positive charge on the sulfur atom in SAM renders the adjacent methyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org This concerted reaction results in the formation of a new bond between the methyl group and the substrate, with the simultaneous cleavage of the bond between the methyl group and the sulfur atom of SAM. wikipedia.org The use of S-Adenosyl-L-[methyl-3H]methionine has been instrumental in confirming the stereochemistry of this reaction, demonstrating the expected inversion of configuration at the methyl carbon, a hallmark of the S​N​2 mechanism.

Concomitant Formation of S-Adenosyl-L-homocysteine

As the methyl group is transferred to the substrate, the remainder of the SAM molecule is released as S-Adenosyl-L-homocysteine (SAH). wikipedia.orgwikipedia.org SAH is a byproduct of the methylation reaction and a potent inhibitor of most SAM-dependent methyltransferases. bpsbioscience.com The accumulation of SAH can therefore lead to product inhibition, regulating the activity of these enzymes within the cell. nih.gov The formation of radiolabeled SAH from this compound provides a direct and quantifiable measure of methyltransferase activity in various assays. bellbrooklabs.comnih.gov

Structural Diversity and Classification of S-Adenosyl-L-methionine-Dependent Methyltransferases

SAM-dependent methyltransferases are a large and diverse superfamily of enzymes, categorized into several classes based on their structural folds. wikipedia.orgebi.ac.uk This classification helps in understanding their evolutionary relationships and functional specializations.

Rossmann-Fold Containing (Class I) Methyltransferases

The majority of known SAM-dependent methyltransferases belong to Class I and are characterized by a conserved structural core known as the Rossmann-fold. wikipedia.orgnii.ac.jp This fold consists of a seven-stranded β-sheet flanked by α-helices and creates a deep cleft for binding the SAM cofactor. ebi.ac.uknii.ac.jp A key feature of the Rossmann-fold is a glycine-rich loop that interacts with the adenosine (B11128) portion of SAM and a conserved acidic residue that forms hydrogen bonds with the ribose hydroxyls. nii.ac.jpacs.org The use of this compound in binding assays has been crucial for characterizing the active sites of these enzymes and understanding the specifics of cofactor recognition. oup.com

SET Domain Containing (Class II) Methyltransferases

Class II methyltransferases are defined by the presence of a SET domain, named after the Drosophila genes Su(var), E(z), and Trithorax where it was first identified. wikipedia.orgnih.gov These enzymes are primarily involved in the methylation of lysine (B10760008) residues on histone tails, playing a critical role in epigenetic regulation. wikipedia.orgnih.gov Unlike Rossmann-fold enzymes, SET domain methyltransferases bind the substrate and the SAM cofactor on opposite sides of the active site. wikipedia.org this compound is a vital tool for studying the catalytic activity of these enzymes and for screening potential inhibitors that could serve as therapeutic agents. wikipedia.org

Membrane-Associated (Class III) Methyltransferases

Class III methyltransferases are a more recently characterized group of enzymes that are associated with cellular membranes. wikipedia.org An example is the HgcAB complex, which is involved in the methylation of mercury. pnas.orgnih.gov Studies utilizing SAM have demonstrated its unexpected role as the methyl donor in this process, highlighting a novel biological function for SAM in heavy metal metabolism. pnas.orgnih.gov The investigation of these membrane-bound enzymes often requires specialized assays where the use of radiolabeled this compound can be particularly advantageous for tracking the methylation event in a complex lipid environment.

Non-Canonical Methyltransferase Folds (e.g., SPOUT, Tetrapyrrole Methylase)

While many methyltransferases adopt a canonical Rossmann-like fold, several non-canonical folds have been identified, highlighting the evolutionary diversity of these enzymes. The SPOUT and tetrapyrrole methylase families are prominent examples.

The SPOUT methyltransferases, named for their deep topological knot, represent a distinct class of MTases. nih.gov These enzymes are involved in critical functions such as rRNA methylation, which can confer antibiotic resistance. nih.gov For instance, the SPOUT methyltransferase Tsr from Streptomyces provides resistance to the antibiotic thiostrepton (B1681307) by methylating the 23S rRNA. nih.gov Structural and kinetic studies on Tsr have revealed that specific arginine residues within the active site are crucial for both SAM binding and the catalytic methyl transfer reaction. nih.gov

Tetrapyrrole methylases constitute another class of methyltransferases with a unique fold. ebi.ac.uk These enzymes are involved in the biosynthesis of tetrapyrroles, a class of compounds that includes hemes and chlorophylls. nih.govnih.gov In the cyanobacterium Synechocystis 6803, the expression of HemJ, a protoporphyrinogen (B1215707) IX oxidase essential for tetrapyrrole biosynthesis, is regulated by DNA methylation. nih.govnih.gov This epigenetic control underscores the importance of methylation in fundamental metabolic pathways. nih.govnih.gov

Substrate Specificity and Catalytic Versatility of S-Adenosyl-L-methionine Methyltransferases

SAM-dependent methyltransferases exhibit remarkable substrate specificity and catalytic versatility, targeting a wide range of atoms and molecules. nih.govnih.gov

Carbon (C-), Oxygen (O-), Nitrogen (N-), and Sulfur (S-) Methylation

The chemical mechanism of SAM-dependent methylation typically involves a nucleophilic SN2 attack on the methyl group of SAM. nih.govyoutube.com This reaction can occur on various nucleophilic atoms:

C-methylation: While less common, the methylation of carbon atoms is crucial for the biosynthesis of certain natural products. nih.gov

O-methylation: A significant portion of methyltransferase reactions involve the methylation of hydroxyl groups on various substrates. rsc.org

N-methylation: Nitrogen atoms in proteins and nucleic acids are common targets for methylation, playing roles in epigenetic regulation and protein function. rsc.orgwikipedia.org

S-methylation: Sulfur-containing molecules can also be methylated by SAM-dependent enzymes. nih.gov

The table below provides examples of different types of methylation reactions.

Methylation TypeSubstrate ClassEnzyme Family ExampleBiological Significance
C-methylation Natural ProductsRadical SAM MethylasesBiosynthesis of complex molecules
O-methylation Small MoleculesCatechol-O-methyltransferase (COMT)Neurotransmitter metabolism
N-methylation DNA, ProteinsDNA Methyltransferases (DNMTs), Histone MethyltransferasesEpigenetic regulation, Gene silencing
S-methylation Small MoleculesThiopurine S-methyltransferaseDrug metabolism

Methylation of Macromolecules (Proteins, Nucleic Acids) and Small Molecules

The targets of SAM-dependent methylation are incredibly diverse, ranging from large macromolecules to small metabolites.

Macromolecules:

Proteins: Methylation of proteins, particularly on lysine and arginine residues of histones, is a key epigenetic modification that influences chromatin structure and gene expression. youtube.comnih.gov

Nucleic Acids: DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a fundamental epigenetic mechanism for gene regulation in mammals and other organisms. wikipedia.orgwikipedia.org All known DNMTs utilize SAM as the methyl donor. wikipedia.org RNA methylation is also vital for the structure and function of ribosomes. nih.gov

Small Molecules:

SAM-dependent methylation is integral to the biosynthesis and modification of numerous small molecules, including hormones like adrenaline (epinephrine) and melatonin, as well as various secondary metabolites and natural products. nih.govyoutube.com

Radical S-Adenosyl-L-methionine (Radical SAM) Enzymes

A large and diverse superfamily of enzymes, known as radical SAM (RS) enzymes, utilizes SAM in a fundamentally different way from classical methyltransferases. wikipedia.orgmontana.edu These enzymes employ a [4Fe-4S] iron-sulfur cluster to catalyze a wide range of radical-mediated reactions. wikipedia.orgnih.gov

Mechanisms of Reductive Cleavage and Radical Generation

The hallmark of radical SAM enzymes is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgnih.govacs.org This process is initiated by the transfer of an electron from the reduced [4Fe-4S]+ cluster to the sulfonium (B1226848) group of SAM. acs.orgnih.gov The binding of SAM to the unique fourth iron atom of the cluster, via its α-amino and α-carboxylate groups, facilitates this inner-sphere electron transfer. nih.govnih.gov

The resulting homolytic cleavage of the S-C(5') bond produces methionine and the 5'-dAdo• radical. acs.org This potent radical intermediate then initiates catalysis, typically by abstracting a hydrogen atom from a substrate, thereby generating a substrate radical. acs.orgnih.gov This initial step enables a vast array of subsequent chemical transformations that would be difficult to achieve through non-radical mechanisms. acs.org Recent studies have identified an organometallic intermediate, Ω, with an Fe-C5' bond, which precedes the liberation of the free 5'-dAdo• radical. nih.govnih.gov

The general mechanism can be summarized as follows:

Reduction of the [4Fe-4S] cluster.

Binding of SAM to the unique iron site.

Reductive cleavage of SAM to form an organometallic intermediate (Ω). nih.gov

Homolysis of the Fe-C5' bond to release the 5'-deoxyadenosyl radical. nih.gov

Hydrogen atom abstraction from the substrate by the 5'-dAdo• radical.

Substrate radical undergoes further reaction to form the final product.

Role of Iron-Sulfur Clusters in Radical SAM Enzyme Activity

The iron-sulfur cluster is the cornerstone of radical SAM enzyme activity. wikipedia.orgnih.gov The canonical radical SAM domain contains a [4Fe-4S] cluster coordinated by a conserved CxxxCxxC motif, where three cysteine residues ligate three of the iron atoms. nih.govfrontiersin.org The fourth, unligated iron atom is where SAM binds. nih.govnih.gov

The primary role of this cluster is to act as an electron donor for the reductive cleavage of SAM. acs.orgnih.gov The [4Fe-4S]+ oxidation state is the catalytically active form for this process. acs.org

Furthermore, a subset of radical SAM enzymes contains additional, or "auxiliary," iron-sulfur clusters. nih.govnih.gov These auxiliary clusters are also essential for catalysis and are thought to have diverse functions, including:

Sulfur donation: In the biosynthesis of certain cofactors like lipoic acid and biotin. acs.org

Electron transfer: Acting as relays in multi-step reactions. nih.gov

Substrate anchoring: Positioning the substrate correctly for the radical reaction. nih.gov

The discovery and ongoing characterization of radical SAM enzymes continue to expand our understanding of the incredible chemical versatility of S-Adenosyl-L-methionine beyond its classical role as a methyl donor. montana.eduresearchgate.net

Diverse Chemical Modifications Catalyzed by Radical SAM Enzymes (e.g., C-methylation, crosslinking)

The radical S-adenosyl-L-methionine (SAM) superfamily represents a vast and diverse group of enzymes that employ a unique iron-sulfur cluster to catalyze a wide array of challenging biochemical reactions. wikipedia.orgnih.gov A unifying feature of these enzymes is the presence of a [4Fe-4S] cluster, typically coordinated by a conserved CxxxCxxC motif. nih.govacs.org This cluster is essential for the reductive cleavage of S-adenosyl-L-methionine (SAM), which is bound at a unique fourth iron site of the cluster. nih.gov The one-electron reduction of the [4Fe-4S]2+ cluster to the catalytically active [4Fe-4S]+ state enables the homolytic cleavage of SAM's S–C5′ bond. acs.org This process generates a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•) and methionine, a key step that initiates the diverse catalytic cascades. nih.govnih.gov The 5′-dAdo• is a powerful oxidant capable of abstracting hydrogen atoms from unactivated C-H bonds, generating a substrate radical that can then undergo a variety of transformations, including methylation and crosslinking. wikipedia.orgacs.org

C-methylation

Unlike conventional methyltransferases that catalyze the SN2 transfer of a methyl group to nucleophilic substrates, radical SAM methylases are capable of methylating unreactive carbon centers through radical-based chemistry. nih.govnih.gov These enzymes are broadly categorized into three classes based on their domain architecture and catalytic mechanisms. nih.govnih.gov

Class A methylases contain a single radical SAM domain and utilize two conserved cysteine residues for catalysis. nih.gov A well-studied example is the enzyme RlmN, which methylates adenosine 2503 (A2503) in 23S rRNA. nih.gov The mechanism is unique in that it functions as a methyl synthase. One molecule of SAM first donates its methyl group to a conserved cysteine residue (Cys355 in E. coli RlmN) via a standard nucleophilic attack. nih.gov A second SAM molecule is then reductively cleaved to produce the 5′-dAdo• radical, which abstracts a hydrogen atom from the newly formed methyl-cysteine. nih.gov This generates a thiomethylene radical that subsequently adds to the C2 position of the target adenosine, forming a covalent protein-RNA intermediate. nih.govnih.gov A final step involving another conserved cysteine (Cys118) resolves the intermediate to yield the methylated product. nih.gov Cfr is another enzyme in this class that methylates the C8 position of A2503 using a similar mechanism. nih.gov

Class B methylases possess an N-terminal cobalamin (vitamin B12)-binding domain in addition to the radical SAM domain. nih.govacs.org These enzymes can methylate a range of substrates, including sp2- and sp3-hybridized carbons. nih.gov In the proposed mechanism for enzymes like TsrM, which methylates the C2 indole (B1671886) carbon of tryptophan, methylcobalamin (B1676134) acts as an intermediate methyl carrier. nih.gov It is thought that the methyl group is transferred from SAM to the Co(I) state of cobalamin to form methylcobalamin. The substrate radical, generated by the action of 5'-dAdo•, then attacks the methyl group of methylcobalamin, leading to homolytic cleavage of the Co-C bond and formation of the methylated product. nih.gov

Class C methylases are characterized by a C-terminal domain with sequence similarity to coproporphyrinogen III oxidase (HemN). nih.govacs.org These enzymes, such as NosN involved in nosiheptide (B1679978) biosynthesis, methylate heteroaromatic substrates. nih.gov It is proposed that Class C enzymes bind two SAM molecules simultaneously, one acting as the radical initiator and the other as the methyl donor, though the precise mechanism is still under investigation. nih.govacs.org

Crosslinking

Radical SAM enzymes are also pivotal in the post-translational modification of ribosomally synthesized and post-translationally modified peptides (RiPPs), where they install a variety of covalent crosslinks, creating structurally complex and stable natural products. wikipedia.orgnih.gov This process is critical for the maturation of many peptide antibiotics and signaling molecules. nih.gov The general mechanism involves the 5′-dAdo• radical abstracting a hydrogen atom from the precursor peptide, creating a carbon-centered radical that then reacts to form a new bond. nih.gov

Thioether Crosslinks: A common modification is the formation of thioether bonds. In the biosynthesis of sactipeptides (sulfur-to-alpha-carbon thioether), such as subtilosin A, the enzyme AlbA catalyzes the formation of thioether linkages between a cysteine thiol and the α-carbon of an amino acid residue. nih.govacs.org Another example is the enzyme PapB, which forms multiple thioether crosslinks between the β-carbon of aspartate residues and the thiol of cysteine residues in the precursor peptide PapA. nih.govacs.org

Carbon-Carbon Crosslinks: Radical SAM enzymes can also forge stable C-C bonds. The enzyme PqqE, involved in the biosynthesis of the cofactor pyrroloquinoline quinone (PQQ), catalyzes a C-C bond between the Cγ of a glutamate (B1630785) and the C3 of a tyrosine residue in the precursor peptide PqqA. acs.org In the biosynthesis of the peptide streptide, the enzyme StrB creates an unusual crosslink between the side chains of a lysine and a tryptophan residue. acs.orgacs.org The biosynthesis of darobactin (B12373904) features a bicyclic scaffold created by the enzyme DarE, which forms both a C-C bond between a lysine and a tryptophan and a C-O-C ether bond. researchgate.net

Carbon-Oxygen Ether Crosslinks: The formation of ether crosslinks is a more recently discovered capability of radical SAM enzymes. As mentioned, the darobactin synthase DarE is responsible for creating a C-O-C ether bridge between two tryptophan residues, in addition to a C-C bond, to form the unique bicyclic structure of the antibiotic. researchgate.net This highlights the remarkable chemical versatility of the radical SAM superfamily in generating diverse and complex molecular architectures. acs.org

Biological Processes and Macromolecular Targets of S Adenosyl L Methyl 3h Methionine Mediated Methylation

DNA Methylation and Epigenetic Regulation

DNA methylation is a key epigenetic mechanism that plays a pivotal role in regulating gene transcription and maintaining cellular identity. nih.gov This process, involving the transfer of a methyl group to DNA, is critical for normal development and is often disrupted in various diseases. nih.gov S-Adenosyl-L-[methyl-3H]methionine is instrumental in studying these methylation patterns, as it allows researchers to track the deposition of methyl groups on DNA. revvity.com

In mammals, DNA methylation predominantly occurs at the C5 position of cytosine residues, primarily within the context of CpG dinucleotides. nih.gov These CpG sites are often clustered in regions known as CpG islands, which are frequently located in the promoter regions of genes. nih.gov The methylation of these cytosines is carried out by a family of enzymes called DNA methyltransferases (DNMTs), which utilize SAM as the methyl donor. nih.gov The use of this compound in in vitro methylation assays allows for the direct quantification of methyl group incorporation into DNA, providing insights into the activity of DNMTs and the dynamics of cytosine methylation.

The methylation status of CpG islands has a profound impact on gene expression. Generally, hypermethylation of CpG islands in promoter regions is associated with transcriptional repression, effectively silencing gene activity. researchgate.net Conversely, hypomethylation is often linked to active gene expression. researchgate.net This regulation is achieved through several mechanisms. Methylated DNA can be recognized by methyl-CpG-binding proteins (MBDs), which in turn recruit other proteins to form a repressive chromatin structure. nih.gov This altered chromatin architecture can restrict the access of transcription factors to the DNA, thereby inhibiting gene transcription.

Studies have shown that manipulating the levels of SAM can directly influence histone methylation, which is another critical component of chromatin structure and gene regulation. nih.govfrontiersin.org For example, research on prostate cancer cells has demonstrated that treatment with SAM can alter the methylation profiles of histone marks like H3K4me3 and H3K27me3, leading to changes in the expression of genes involved in cancer progression. nih.gov

Research using SAM on colorectal cancer cell lines has shown that while it may not alter global DNA methylation levels, it can induce changes in the methylation of specific gene promoters. mdpi.com Furthermore, studies on liver cancer cells have revealed that SAM can cause hypermethylation and subsequent downregulation of genes involved in cancer growth and metastasis. science.gov

Table 1: Impact of S-Adenosylmethionine on Gene Expression and Methylation

Cell Type/Organism Experimental Condition Key Findings Reference(s)
Prostate Cancer Cells Treatment with SAM Altered H3K4me3 and H3K27me3 methylation profiles, leading to changes in the expression of oncogenes and tumor suppressor genes. nih.gov
Liver Cancer Cells Treatment with SAM Hypermethylation and downregulation of genes in pathways related to cancer growth and metastasis. science.gov
Colorectal Cancer Cell Lines Treatment with SAM No significant change in global DNA methylation, but alterations in the methylation of specific gene promoters. Downregulation of EMT-related genes. mdpi.com
Bovine Early Embryos In vitro treatment with SAM Genome-wide hypermethylation, primarily in exonic regions and CpG islands, which improved embryo hatching. nih.gov
Heterozygous Reeler Mice Protracted methionine diet Increased methylation of the reelin promoter, associated with a decrease in reelin mRNA. nih.gov

RNA Methylation

In addition to DNA, RNA molecules are also subject to extensive methylation, a field of study known as epitranscriptomics. nih.gov SAM-dependent methylation of RNA plays a critical role in regulating gene expression and various cellular processes. nih.govnih.gov These modifications can influence the stability, localization, and function of different types of RNA. nih.gov

Ribosomal RNA (rRNA) is a major target of methylation, which is essential for the proper assembly and function of ribosomes, the cellular machinery responsible for protein synthesis. researchgate.netnih.gov The methylation of rRNA occurs shortly after the synthesis of its precursor RNA in the nucleolus. researchgate.net Inhibition of this methylation process can disrupt the processing of rRNA into its mature forms, ultimately affecting protein production. researchgate.net

A notable example is the methylation of adenosine (B11128) 2503 (A2503) in the 23S rRNA of bacteria. nih.gov This specific methylation event, which occurs at the peptidyl transferase center of the ribosome, has significant implications for translational fidelity and antibiotic resistance. nih.govresearchgate.net Studies in Escherichia coli have shown that depletion of cellular SAM leads to hypomethylation at specific sites in rRNA, including the 2'-O-methylation at position 2552 of the 23S rRNA, which results in severe growth defects. nih.gov

Transfer RNA (tRNA) molecules, which are responsible for carrying amino acids to the ribosome during protein synthesis, also undergo extensive modification, including methylation. nih.gov These modifications are crucial for tRNA stability, folding, and recognition by other components of the translational machinery. SAM serves as the methyl donor for these reactions, highlighting its importance in ensuring the fidelity and efficiency of protein synthesis. nih.gov

Histone Methylation (Lysine and Arginine Residues)

Lipid Methylation Pathways (e.g., Phosphatidylethanolamine (B1630911) N-methyltransferase-mediated synthesis)

The methylation of lipids is a fundamental process for maintaining the integrity and fluidity of cellular membranes. nih.gov A key pathway in lipid methylation is the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a reaction catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). wikipedia.org S-Adenosyl-L-methionine serves as the essential methyl group donor in this multi-step process. uniprot.orggenecards.org

Phosphatidylethanolamine (PE) + S-Adenosyl-L-methionine → Phosphatidyl-N-methylethanolamine (PMME) + S-Adenosyl-L-homocysteine (SAH)

Phosphatidyl-N-methylethanolamine (PMME) + S-Adenosyl-L-methionine → Phosphatidyl-N,N-dimethylethanolamine (PDME) + S-Adenosyl-L-homocysteine (SAH) wikipedia.org

Phosphatidyl-N,N-dimethylethanolamine (PDME) + S-Adenosyl-L-methionine → Phosphatidylcholine (PC) + S-Adenosyl-L-homocysteine (SAH) uniprot.orggenecards.org

This pathway, primarily occurring in the liver, accounts for a significant portion of total PC biosynthesis and is crucial for various physiological functions, including the secretion of very low-density lipoprotein (VLDL) and bile. wikipedia.org Studies using [3H]SAMe have demonstrated the progressive labeling of phosphatidylcholine and its intermediates, confirming the enzymatic nature of this process. nih.gov

Methylation of Secondary Metabolites and Other Small Molecules

S-Adenosyl-L-methionine is a versatile methyl donor, participating in the biosynthesis of a wide range of secondary metabolites and other small molecules with diverse biological functions. wikipedia.org The use of this compound has been instrumental in elucidating these complex biosynthetic pathways.

The plant hormone ethylene (B1197577) plays a critical role in numerous developmental processes, including fruit ripening, senescence, and the response to stress. nih.gov The biosynthesis of ethylene is intricately linked to the metabolism of S-adenosyl-L-methionine. nih.gov SAM is the direct precursor for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), which is then converted to ethylene. researchgate.netresearchgate.netusp.br

The key enzyme in this step is ACC synthase (ACS), which catalyzes the conversion of SAM to ACC. nih.govusp.br While the methyl group of SAM is not incorporated into the final ethylene molecule, this compound is crucial for studying the flux through the ethylene biosynthetic pathway and its regulation. The remainder of the SAM molecule, 5'-methylthioadenosine (MTA), is recycled back to methionine via the Yang cycle, ensuring a continuous supply of the precursor for ethylene synthesis. nih.govresearchgate.net

Plants require essential metal ions for various physiological processes, and they have developed sophisticated mechanisms to acquire and transport these micronutrients. Nicotianamine (B15646) (NA) and phytosiderophores are crucial metal-chelating compounds involved in the uptake and transport of metals like iron and zinc. mdpi.com

The biosynthesis of these essential chelators originates from S-adenosyl-L-methionine. oup.com In vitro studies have shown that NA can be synthesized from L-methionine, with the synthesis from SAM being more efficient. oup.com S-adenosyl-L-methionine synthase (SAMS) produces SAM, which serves as a precursor for both nicotianamine and its derivatives, the mugineic acids (MAs), which are a class of phytosiderophores. mdpi.com The use of radiolabeled SAM allows for the detailed investigation of the enzymatic steps involved in the formation of these important metal-chelating compounds.

Many well-known natural products are synthesized through methylation reactions where S-adenosyl-L-methionine is the methyl donor. The popular stimulants caffeine (B1668208) and theobromine (B1682246), found in coffee and tea, are prime examples. nih.govdntb.gov.ua

The biosynthesis of caffeine involves a series of methylation steps. nih.gov One of the final steps is the methylation of theobromine to form caffeine, a reaction catalyzed by the enzyme S-adenosyl-L-methionine:theobromine 1-N-methyltransferase. upsc.sefao.org This enzyme utilizes SAM to transfer a methyl group to theobromine. upsc.serhea-db.org Similarly, an earlier step in the pathway involves the methylation of 7-methylxanthine (B127787) to produce theobromine, also dependent on SAM. upsc.se The use of this compound has been fundamental in characterizing the enzymes and intermediates of the caffeine biosynthetic pathway. nih.gov

Methodological Approaches and Experimental Applications of S Adenosyl L Methyl 3h Methionine in Research

Radiometric Assays for Methyltransferase Activity

Radiometric assays are a important method for measuring the activity of methyltransferases, enzymes that transfer a methyl group from a donor molecule to an acceptor substrate. nih.govresearchgate.net These assays utilize S-Adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor, allowing for the sensitive detection of methylation. revvity.com The transfer of the tritium-labeled methyl group to a substrate, such as a protein, DNA, or RNA, can be quantified to determine enzyme activity. nih.govresearchgate.net

A key advantage of using [3H]SAM is its high sensitivity, which enables the detection of low levels of enzyme activity. revvity.com Furthermore, it provides a direct measurement of methylation without the need for antibodies or other indirect detection methods. revvity.com The use of tritium (B154650), a low-energy beta emitter, in the methyl group of SAM does not significantly disrupt the biological reaction being studied. revvity.com

Filter-Binding Assays for Quantifying Methylation

Filter-binding assays are a widely used technique to quantify the incorporation of the radiolabeled methyl group from [3H]SAM onto a macromolecular substrate. This method is particularly useful for measuring the activity of methyltransferases that modify proteins or nucleic acids.

The general principle involves incubating the methyltransferase with its substrate and [3H]SAM under optimal reaction conditions. After the reaction, the mixture is applied to a filter membrane, such as nitrocellulose or P81 phosphocellulose paper. merckmillipore.comnih.gov These filters have the property of binding macromolecules like proteins and DNA while allowing smaller, unbound molecules like [3H]SAM to pass through.

Following application to the filter, a series of washing steps are performed to remove any remaining unbound [3H]SAM. merckmillipore.com The amount of radioactivity retained on the filter, which corresponds to the methylated substrate, is then measured using scintillation counting. nih.gov This technique is valued for its simplicity, speed, and ability to process a large number of samples simultaneously. nih.gov

Scintillation Counting for Tritium Incorporation Measurement

Liquid scintillation counting (LSC) is the standard method for measuring the amount of tritium incorporated into a substrate during a methyltransferase assay. mdpi.comtransat-h2020.eu After the enzymatic reaction and separation of the methylated product (as described in the filter-binding assay), the filter or a portion of the reaction mixture containing the labeled product is placed in a vial with a scintillation cocktail.

The scintillation cocktail contains a solvent and fluorescent molecules (scintillators). The low-energy beta particles emitted by the decaying tritium atoms transfer their energy to the solvent molecules, which in turn excite the scintillators. As the scintillators return to their ground state, they emit photons of light. mdpi.com These light flashes are detected and amplified by a photomultiplier tube within a liquid scintillation counter, and the resulting electrical pulses are counted. mdpi.comtransat-h2020.eu The number of counts per minute (CPM) is directly proportional to the amount of tritium present, and therefore, the extent of methylation. merckmillipore.com LSC is a highly sensitive technique, making it suitable for detecting the low levels of radioactivity often encountered in enzyme assays. mdpi.com

SDS-PAGE and Autoradiography/Fluorography for Product Visualization

To visualize the specific protein that has been methylated in a complex mixture, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography or fluorography is employed. researchgate.netresearchgate.net

After the methylation reaction with [3H]SAM, the protein mixture is separated by SDS-PAGE, a technique that separates proteins based on their molecular weight. The gel is then treated for autoradiography or fluorography. In autoradiography, the gel is dried and placed in direct contact with X-ray film. The beta particles from the tritium will expose the film over time, creating a dark band corresponding to the position of the radiolabeled protein. researchgate.net

Fluorography is a more sensitive enhancement technique used for low-energy isotopes like tritium. The gel is impregnated with a scintillant, which fluoresces upon interaction with the beta particles. The emitted light then exposes the X-ray film, resulting in a stronger signal and shorter exposure times. This allows for the identification and characterization of the specific protein substrate of the methyltransferase.

In Vitro Methylation Assays Utilizing this compound

In vitro methylation assays using [3H]SAM are fundamental for characterizing the function and properties of methyltransferase enzymes. revvity.complos.org These assays allow researchers to study the enzyme's activity in a controlled environment, free from the complexities of a cellular context. nih.gov

Optimization of Reaction Conditions and Substrate Concentrations

To obtain reliable and reproducible results from in vitro methylation assays, it is crucial to optimize the reaction conditions. This involves systematically varying parameters such as pH, temperature, and buffer composition to find the optimal environment for the enzyme's activity. For instance, the pH can significantly influence the catalytic rate of an enzyme, and this can be determined by conducting the assay across a broad pH range. nih.gov

Furthermore, the concentrations of both the enzyme and the substrates (the methyl acceptor and [3H]SAM) must be carefully chosen. nih.gov The enzyme concentration should be in a range where the reaction rate is proportional to the amount of enzyme. Substrate concentrations are varied to understand their effect on the reaction velocity.

Below is an example of a data table illustrating the optimization of reaction conditions for a hypothetical methyltransferase.

ParameterCondition 1Condition 2Condition 3Relative Activity (%)
pH6.57.58.575
pH7.07.58.090
pH7.57.57.5100
Temperature (°C)25374280
Temperature (°C)30374295
Temperature (°C)373737100

Determination of Enzyme Kinetics (e.g., Michaelis-Menten Constants)

A primary application of in vitro methylation assays with [3H]SAM is to determine the kinetic parameters of a methyltransferase, which describe its catalytic efficiency and affinity for its substrates. The most common model for enzyme kinetics is the Michaelis-Menten model. wikipedia.orgscience.gov

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the initial reaction rates are measured at a fixed concentration of one substrate (e.g., [3H]SAM) while varying the concentration of the other substrate. youtube.com The Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity to the enzyme. wikipedia.org Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

These kinetic parameters provide valuable insights into the enzyme's mechanism and its interaction with its substrates. For example, a study on the protein arginine methyltransferase CePRMT5 determined a Km of 26 ± 2 μM for its peptide substrate. nih.gov

The following interactive table presents hypothetical data from a Michaelis-Menten experiment for a methyltransferase.

Substrate Concentration (µM)Initial Velocity (pmol/min)
15.2
29.8
519.5
1030.1
2040.3
5048.5
10049.8

Assays for Studying Enzyme Specificity

The tritiated form of S-adenosyl-L-methionine (SAM), this compound, is a powerful tool for investigating the specificity of methyltransferase enzymes. revvity.com Its high sensitivity allows for the detection of even low levels of enzyme activity, providing a direct measurement of methylation without the need for antibodies. revvity.com This makes it adaptable to various flexible assay formats. revvity.com

One common application is in nitrocellulose filter binding assays. These assays determine the equilibrium binding constants for SAM and its various analogs, shedding light on the structural features of SAM required for optimal binding to a specific methyltransferase. nih.gov For instance, studies on a nucleolar 2'-O-methyltransferase have used this method to explore how modifications to the amino acid, sugar, sulfonium (B1226848) center, and base portions of the SAM molecule affect its binding affinity. nih.gov

To ensure the accuracy of such binding experiments, it is crucial to use chirally and chemically pure ³H-labeled SAM. Cation-exchange high-performance liquid chromatography (HPLC) can be employed to separate the biologically active (S,S)-SAM from the inactive (R,S)-SAM stereoisomer and degradation products like adenine (B156593) and 5'-deoxy-5'-methylthioadenosine. nih.gov

Research using these methods has revealed key insights into enzyme specificity. For example, for the nucleolar 2'-O-methyltransferase, the product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), was found to bind just as well as (S,S)-SAM. This suggests that neither the positive charge nor the methyl group at the sulfonium center of SAM is essential for maximum binding. nih.gov Further studies with analogs have shown that replacing the sulfur atom with a carbon atom has little impact on binding, while substituting the methyl group with an ethyl group significantly reduces binding affinity. nih.gov The chirality at the sulfonium center is also important, with the natural S-chiral form having a tenfold higher binding affinity than the R-chiral form. nih.gov Interestingly, for this particular enzyme, the chirality of the alpha-carbon of the methionine part of SAM did not show significant stereospecificity. nih.gov Additionally, the α-amino group of methionine and the 6-amino group of adenine were both found to be necessary for maximal binding. nih.gov

Tracing of Metabolic Fluxes and Turnover Rates in Biological Systems

S-Adenosyl-L-[methyl-³H]methionine is instrumental in tracing metabolic fluxes and determining turnover rates within biological systems. In studies of hepatocellular carcinoma (HCC), L-[methyl-³H]-methionine has been used to characterize the uptake and metabolic pathways of methionine. nih.gov The metabolism of L-[methyl-¹¹C]methionine, a positron-emitting analog, highlights the key intermediates, with S-adenosylmethionine (SAM) being a major water-soluble radiolabeled metabolite. nih.gov This indicates that the labeled methyl group from methionine is incorporated into SAM, which then serves as a universal methyl donor. nih.gov

The metabolic fate of the radiolabeled methyl group can be tracked into various molecules. In the lipid-soluble phase of HCC cells, major radiolabeled metabolites include phosphatidylmonomethylethanolamine (PMME), phosphatidyldimethylethanolamine (PDME), and phosphatidylcholine (PC). nih.gov This demonstrates the flow of the methyl group from SAM into the synthesis of these phospholipids. The switch from PC synthesis to protein synthesis as the primary fate of the L-[methyl-³H]-Met-derived methyl group in certain HCC cell lines may signify a metabolic adaptation during cancer development. nih.gov

Furthermore, ¹³C-metabolic flux analysis (¹³C-MFA) in yeast has been used to investigate the mechanisms behind high-level SAM production. By comparing a high SAM-producing strain with a control strain, researchers found that the flux through the tricarboxylic acid (TCA) cycle was significantly increased in the overproducing strain. brandeis.edu This enhanced TCA cycle activity leads to greater ATP production through oxidative phosphorylation, which is essential for the synthesis of SAM from methionine and ATP. brandeis.edunih.gov These findings suggest that maintaining high respiration efficiency is a key factor for improving SAM production. brandeis.edu

The determination of SAM and its demethylated product, S-adenosylhomocysteine (SAH), is crucial for assessing the methylation capacity of a cell or organism. mdpi.com The ratio of SAM to SAH is often referred to as the "methylation index". mdpi.com

High-Throughput Screening (HTS) Platforms for Enzyme Characterization

The unique properties of S-Adenosyl-L-[methyl-³H]methionine make it suitable for developing high-throughput screening (HTS) platforms for the characterization of methyltransferases. These enzymes are significant therapeutic targets, particularly in cancer, due to their role in gene regulation through methylation. rsc.org HTS assays are vital for efficiently screening chemical probes and identifying potential inhibitors. rsc.orgresearchgate.net

A recently developed colorimetric method for the directed evolution of methionine adenosyltransferase (MAT), the enzyme that produces SAM, utilizes a coupled enzyme assay to detect SAM. This approach has been successful in screening MAT libraries and identifying variants with improved activity. nih.gov Another innovative HTS assay, the 1-Step EZ-MTase, offers a universal and straightforward method for characterizing SAM-consuming enzymes. rsc.orgresearchgate.net This assay is based on the loss of fluorescence and has demonstrated a high Z'-factor (above 0.75), indicating its suitability for HTS. rsc.org It provides a simple, versatile, and affordable alternative to traditional discontinuous radioactive and antibody-based assays. rsc.orgresearchgate.net With a wide linear dynamic range, this assay can detect low methylation rates, making it sensitive enough to quantify nanomolar concentrations of enzymes in crude biological samples. rsc.org

Integration of this compound Assays with Other Analytical Techniques

The integration of assays using S-Adenosyl-L-[methyl-³H]methionine with mass spectrometry (MS) provides a powerful approach for comprehensive methylation analysis. While radiolabeling offers high sensitivity, MS techniques offer detailed structural information and quantification. A sensitive mass-spectrum assay has been developed to characterize engineered methionine adenosyltransferases (MATs) that can utilize S-alkyl analogues of methionine (SAAMs) as substrates. nih.gov This method involves converting the reaction products into S-alkyl-thioadenosines, which are then quantified by high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS). nih.gov This chemoenzymatic strategy allows for the production of SAM analogues within cells, overcoming the poor membrane permeability of chemically synthesized analogues. nih.gov The assay has been used to evaluate numerous human MAT mutants against various SAAMs, providing valuable structure-activity relationship data. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a key technique for the accurate and sensitive quantification of S-adenosyl-L-methionine (SAM) and its demethylated product, S-adenosyl-L-homocysteine (SAH). nih.govnih.gov This is crucial for assessing the "methylation index" (SAM/SAH ratio), which reflects the methylation capacity of a biological system. mdpi.com

Several robust LC-MS/MS methods have been developed and validated for the quantification of SAM and SAH in various biological matrices, including human plasma, urine, and cells. nih.govmdpi.com These methods often employ stable isotope dilution, using deuterated internal standards such as [²H₃]-SAM and [²H₄]-SAH for accurate quantification. nih.gov Sample preparation typically involves protein precipitation followed by filtration. nih.gov

Chromatographic separation is commonly achieved using reversed-phase columns, such as a Sunfire C8 or a Hypercarb column with a porous graphitic carbon stationary phase. mdpi.comresearchgate.net The analytes are detected using electrospray ionization (ESI) in positive ion mode with a triple quadrupole mass spectrometer. mdpi.com Specific ion transitions are monitored for quantification. For example, the transition m/z 399.0 → 250.1 is often used for SAM, and m/z 385.1 → 136.2 is used for SAH. nih.gov

These LC-MS/MS assays are characterized by their high sensitivity, with lower limits of quantification in the nanomolar range, and a broad linear dynamic range. nih.govmdpi.com The total run time for these assays is typically short, often around 5 to 10 minutes. nih.govnih.gov

AnalyteLower Limit of Quantification (nmol/L)Upper Limit of Quantification (nmol/L)Inter-day Accuracy (%)Inter-day Imprecision (%)
SAM8102496.7-103.98.1-9.1
SAH16102497.9-99.38.4-9.8

Table 1. Performance characteristics of a validated LC-MS/MS assay for the quantification of SAM and SAH in human plasma. nih.gov

Biosynthetic Preparation of this compound in Research Organisms (e.g., yeast cells)

Yeast, particularly Saccharomyces cerevisiae, is a key organism for the production of S-adenosyl-L-methionine (SAM) due to its ability to accumulate high intracellular concentrations of this metabolite. brandeis.edugoogle.com The biosynthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT), which uses L-methionine and adenosine (B11128) triphosphate (ATP) as substrates. nih.gov

Research has focused on improving SAM production in yeast through various strategies. One approach involves mutagenesis of Saccharomyces cerevisiae strains, followed by screening for mutants with enhanced SAM production. nih.gov Adaptive evolution in droplet microfluidics under selective pressure has also been employed to obtain high-producing strains. nih.gov

The production of SAM in yeast is typically carried out through fermentation in a liquid culture medium containing essential nutrients and supplemented with L-methionine. google.com The process is conducted under aerobic conditions. google.com Following cultivation, the yeast cells, which have accumulated significant amounts of SAM, are separated from the culture medium. google.com Methods have been developed to obtain a dry yeast product containing a high concentration of SAM in a stable form. google.com

Studies have shown that it is possible to achieve yeast cultures containing at least 10% by weight of SAM based on the dry cell weight. google.com Cell-free extracts from Saccharomyces cerevisiae have been used to study the enzymatic reactions involved in methionine biosynthesis, revealing that the methylation of homocysteine in yeast appears to follow a non-B₁₂ dependent pathway, similar to that in Escherichia coli. nih.gov

Broader Cellular and Physiological Implications Derived from S Adenosyl L Methyl 3h Methionine Research

Role in Cellular Homeostasis and Metabolic Sensing

S-Adenosyl-L-methionine (SAM) is a critical metabolite that plays a central role in maintaining cellular homeostasis by acting as a key metabolic sensor. nih.govcell-stress.com It integrates information about nutrient availability, particularly the essential amino acid methionine, to regulate fundamental cellular processes. nih.govnih.gov Research utilizing the radiolabeled form, S-Adenosyl-L-[methyl-³H]methionine, has been instrumental in elucidating the pathways through which SAM exerts its homeostatic control.

One of the primary mechanisms by which SAM maintains cellular balance is through the regulation of autophagy, the process of cellular self-digestion that removes damaged components and recycles nutrients during periods of starvation. nih.govnih.govresearchgate.net SAM acts as a critical inhibitor of autophagy induced by methionine starvation. nih.govnih.gov When methionine and, consequently, SAM levels are high, autophagy is suppressed, signaling a state of nutrient abundance. Conversely, a decrease in intracellular SAM levels is a key signal for the induction of autophagy to mobilize internal resources. nih.gov

SAM's role as a metabolic sensor is further highlighted by its interaction with the mTORC1 signaling pathway, a master regulator of cell growth and metabolism. nih.gov The protein SAMTOR has been identified as a direct sensor of SAM levels. nih.gov In the presence of sufficient SAM, it binds to SAMTOR, preventing the inhibition of mTORC1 and thus promoting cell growth and suppressing autophagy. nih.gov This direct sensing mechanism allows cells to couple their metabolic state, as reflected by SAM levels, to major decisions regarding growth and catabolism. nih.gov

Furthermore, SAM influences cellular homeostasis through its role as the primary methyl group donor for a vast array of methylation reactions. wikipedia.orgamsbio.com These reactions, which are crucial for the function of DNA, RNA, proteins, and lipids, are essential for processes ranging from gene expression to signal transduction. wikipedia.orgamsbio.com The maintenance of SAM homeostasis is therefore under significant evolutionary pressure across all forms of life. nih.gov

Key ProcessRole of S-Adenosyl-L-methionine (SAM)References
Autophagy Acts as a critical inhibitor, with low SAM levels inducing autophagy. nih.govnih.govresearchgate.net
mTORC1 Signaling High SAM levels, sensed by SAMTOR, maintain mTORC1 activity, promoting growth. nih.gov
Methylation Serves as the universal methyl donor, essential for the function of numerous biomolecules. wikipedia.orgamsbio.com

Interplay with Cellular Growth and Repair Mechanisms

S-Adenosyl-L-methionine is indispensable for cellular growth and repair, processes that are fundamental to the development, maintenance, and integrity of all living organisms. wikipedia.org Its involvement is multifaceted, extending from the synthesis of essential molecules to the epigenetic regulation of gene expression programs that govern cell proliferation and differentiation. cell-stress.comwikipedia.org

A major pathway through which SAM contributes to cell growth is the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157). wikipedia.org Following its decarboxylation to S-adenosylmethioninamine, it donates its propylamine (B44156) group for the synthesis of these molecules from putrescine. wikipedia.org Polyamines are critically involved in a variety of cellular functions that support growth, including the stabilization of DNA and RNA, and the modulation of transcription and translation. researchgate.net

SAM is also a key player in epigenetic regulation, which has profound implications for cellular growth and differentiation. As the sole methyl donor for DNA methylation, SAM is integral to a primary mechanism of epigenetic control over gene expression. wikipedia.org Proper DNA methylation patterns are essential for normal embryonic development and are often dysregulated in diseases characterized by abnormal cell growth, such as cancer. wikipedia.orgamsbio.com In many cancers, a dependency on low levels of DNA methylation for proliferation has been observed. wikipedia.org

Furthermore, SAM is required for the methylation of histones, the proteins around which DNA is wound. nih.gov Histone methylation is a key component of the "histone code" that regulates chromatin structure and gene accessibility, thereby influencing which genes are turned on or off to direct cellular growth and repair processes. nih.gov The availability of SAM can thus directly impact the epigenetic landscape of a cell, influencing its growth potential and response to damage. physiology.org

Cellular ProcessContribution of S-Adenosyl-L-methionine (SAM)References
Polyamine Biosynthesis Serves as a precursor for the synthesis of spermidine and spermine, which are essential for cell growth. researchgate.netwikipedia.org
DNA Methylation Acts as the sole methyl donor, playing a critical role in the epigenetic regulation of gene expression during growth and development. wikipedia.orgamsbio.com
Histone Methylation Provides the methyl groups for histone modifications, influencing chromatin structure and gene accessibility for growth and repair programs. nih.govphysiology.org

S-Adenosyl-L-methionine as a Metabolic Indicator for Methylation Potential

The intracellular concentration of S-Adenosyl-L-methionine (SAM) and its ratio to its demethylated product, S-adenosylhomocysteine (SAH), serve as a crucial metabolic indicator of a cell's capacity to perform methylation reactions. nih.govhealthmatters.io This ratio, often termed the "methylation index" or "methylation potential," is a sensitive measure of the cellular environment for transmethylation. amsbio.comnih.govnih.gov

SAM is the universal donor of methyl groups for a vast number of biological methylation reactions that are essential for the proper functioning of cells. mdpi.com After donating its methyl group, SAM is converted to SAH. nih.gov SAH is a potent inhibitor of most methyltransferase enzymes. nih.govhealthmatters.io Therefore, the accumulation of SAH can significantly impede methylation processes. nih.gov

The SAM/SAH ratio is under tight homeostatic control to ensure that methylation reactions can proceed efficiently. healthmatters.io A high SAM/SAH ratio indicates a high methylation potential, favoring the forward direction of methyltransferase reactions. Conversely, a low SAM/SAH ratio signifies a reduced methylation capacity and can lead to global hypomethylation, which is associated with various pathological conditions. nih.govhealthmatters.io

Fluctuations in the methylation index are more likely to be driven by changes in SAH levels, as SAM concentrations tend to be more stable due to robust de novo synthesis and feedback mechanisms. healthmatters.io For instance, inefficient clearance of homocysteine, the precursor of SAH, can lead to an accumulation of SAH and a subsequent decrease in the methylation index. healthmatters.io Research has shown that the SAM/SAH ratio correlates with DNA methylation status, underscoring its importance as a key biomarker for global methylation capacity. healthmatters.io

ParameterDescriptionSignificanceReferences
S-Adenosyl-L-methionine (SAM) The primary methyl group donor in the cell.Its availability is crucial for all methylation reactions. mdpi.com
S-adenosylhomocysteine (SAH) The product of SAM-dependent methylation reactions and a potent inhibitor of methyltransferases.Its accumulation inhibits methylation. nih.govhealthmatters.io
SAM/SAH Ratio (Methylation Index) The ratio of the intracellular concentrations of SAM to SAH.A key indicator of the cell's methylation potential; a low ratio indicates reduced methylation capacity. amsbio.comnih.govhealthmatters.ionih.gov

Modulation of Autophagy by S-Adenosyl-L-methionine and its Metabolites

S-Adenosyl-L-methionine (SAM) and its metabolic byproducts play a complex and significant role in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. nih.govnih.gov SAM itself is a key inhibitor of autophagy, particularly in response to nutrient availability. nih.govnih.gov

When cellular levels of methionine and SAM are high, it signals a nutrient-replete state, leading to the suppression of autophagy. nih.gov This inhibition can occur through multiple mechanisms. One direct pathway involves the SAM sensor protein SAMTOR, which, when bound to SAM, prevents the inhibition of the mTORC1 complex, a central negative regulator of autophagy. nih.gov Additionally, SAM can promote the methylation and activation of protein phosphatase 2A (PP2A), which can in turn inhibit AMPK, a key activator of autophagy, or sustain mTORC1 signaling. nih.gov

Conversely, the metabolites of SAM can have opposing effects on autophagy. S-adenosylhomocysteine (SAH), the product of SAM-dependent methylation, is hydrolyzed to homocysteine (Hcy). nih.gov Imbalances in homocysteine metabolism have been shown to modulate autophagy in various cell types. nih.gov

Furthermore, the transsulfuration pathway, which utilizes homocysteine to produce cysteine and subsequently the major endogenous antioxidant glutathione (B108866) (GSH), also intersects with autophagy regulation. nih.govresearchgate.net Cellular oxidative stress is a potent inducer of autophagy, and the availability of SAM is a limiting factor for GSH synthesis. nih.gov Therefore, by influencing GSH levels, SAM can indirectly modulate autophagy in response to oxidative stress. nih.gov

Interestingly, another metabolite derived from SAM, spermidine, is a well-known physiological inducer of autophagy. nih.govresearchgate.net This highlights the intricate and sometimes paradoxical control that SAM metabolism exerts over this fundamental cellular process.

MoleculeEffect on AutophagyMechanism of ActionReferences
S-Adenosyl-L-methionine (SAM) InhibitoryBinds to SAMTOR to maintain mTORC1 activity; activates PP2A which can inhibit AMPK. nih.govnih.govnih.gov
Homocysteine (Hcy) ModulatoryImbalances in its metabolism can influence autophagy. nih.gov
Glutathione (GSH) Modulatory (indirect)As a major antioxidant, its synthesis from SAM precursors can affect oxidative stress-induced autophagy. nih.govresearchgate.net
Spermidine InductiveA known physiological inducer of autophagy. nih.govresearchgate.net

Genetic and Metabolic Perturbations Affecting S-Adenosyl-L-methionine Metabolism and Associated Epigenetic Consequences

Genetic and metabolic disturbances that alter the homeostasis of S-Adenosyl-L-methionine (SAM) can have profound epigenetic consequences, primarily through their impact on cellular methylation patterns. nih.govnih.gov Since SAM is the universal methyl donor for the methylation of DNA, RNA, and histones, any disruption in its availability or in the SAM/SAH ratio can lead to aberrant epigenetic regulation of gene expression, contributing to various disease states. physiology.orgnih.gov

Genetic mutations in enzymes involved in the methionine cycle can significantly perturb SAM metabolism. For example, deficiencies in methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM from methionine and ATP, can lead to reduced SAM levels. cell-stress.com Conversely, mutations in enzymes responsible for SAM consumption or the recycling of its byproducts can also disrupt the delicate balance of the methionine cycle.

Metabolic perturbations, such as dietary restrictions or excesses of certain nutrients, can also impact SAM levels and methylation potential. For instance, deficiencies in B vitamins, which are essential cofactors for enzymes in the methionine cycle, can impair the regeneration of methionine from homocysteine, leading to reduced SAM synthesis and an accumulation of SAH. nih.gov This results in a decreased SAM/SAH ratio and subsequent DNA hypomethylation. nih.gov

The epigenetic consequences of perturbed SAM metabolism are particularly relevant in the context of cancer. Many cancers exhibit altered methionine metabolism and are considered "methionine dependent," meaning they have an increased requirement for this amino acid. researchgate.net In some leukemias, such as those with MLL rearrangements, there is a unique dependence on the H3K79 methyltransferase DOT1L, which uses SAM to create aberrant histone methylation patterns that drive leukemogenesis. nih.govnih.gov Perturbing SAM metabolism in these cancer cells, either through methionine deprivation or pharmacological inhibition of the methionine cycle, can reduce global methylation potential, reverse the aberrant histone methylation, and induce apoptosis, highlighting a potential therapeutic vulnerability. nih.govnih.govresearchgate.net

Furthermore, alterations in SAM metabolism have been linked to changes in the expression of stress-responsive and metabolic genes, often mediated by changes in histone methylation marks like H3K4 trimethylation. plos.org These findings underscore the critical role of SAM in linking cellular metabolism to the epigenetic control of gene expression and cellular responses to environmental cues.

PerturbationEffect on SAM MetabolismEpigenetic ConsequenceAssociated Conditions/ContextsReferences
Genetic Mutations (e.g., in MAT) Can lead to reduced SAM synthesis.Altered DNA and histone methylation patterns.Various metabolic disorders. cell-stress.com
B Vitamin Deficiency Impaired methionine regeneration, leading to decreased SAM and increased SAH.Global DNA hypomethylation due to a low SAM/SAH ratio.Neurological and developmental disorders. nih.gov
Methionine Deprivation/Pharmacological Inhibition Reduced SAM availability and decreased methylation potential.Reversal of aberrant histone methylation (e.g., H3K79me2) and increased repressive marks (e.g., H3K27me3).Cancer, particularly MLL-rearranged leukemia. nih.govnih.govresearchgate.net
Low SAM Levels Reduced availability of methyl groups.Deficiencies in H3K4 trimethylation at stress-responsive genes.Impaired stress response. plos.org

Q & A

Q. How is ³H-SAM utilized in metabolic flux analysis for methionine metabolism studies?

Method: Incubate cells or tissues with ³H-SAM (1.0 mCi/mL) and track methyl group transfer via liquid scintillation counting. Purify metabolites using phenol-chloroform extraction and ethanol precipitation. Applications include studying transsulfuration pathways in liver models or neuronal methionine uptake .

Q. What protocols are recommended for quantifying ³H-SAM incorporation into proteins?

Method: After incubating proteins with ³H-SAM, separate via SDS-PAGE (12% gel, Laemmli buffer system). Transfer proteins to nitrocellulose membranes, excise bands, and quantify radioactivity using a scintillation counter. Include controls with non-radioactive SAM to subtract background .

Q. What safety measures are critical when handling radioactive ³H-SAM?

Method: Use PPE (gloves, lab coat), work in a fume hood, and monitor surfaces with Geiger counters. Decontaminate spills with 5% trichloroacetic acid. Store at -20°C in lead-shielded containers. Reference GHS guidelines for corrosive and toxic hazards .

Q. How is ³H-SAM used to assess methyltransferase substrate specificity?

Method: Incubate purified methyltransferases (e.g., PRMT2) with ³H-SAM and candidate substrates (e.g., histones, RNA). Terminate reactions with 1% SDS, filter unincorporated SAM, and measure product-bound radioactivity. Compare retention rates to GST-tagged enzyme controls .

Q. What is the role of ³H-SAM in studying DNA methylation dynamics?

Method: Treat DNA with ³H-SAM (4 × 10⁻⁵ M) and analyze methylation via HPLC or glycosylase-mediated 3-methyladenine release. Use phage T3 SAM-cleaving enzyme to confirm nonenzymatic methylation artifacts .

Advanced Research Questions

Q. How can enzymatic vs. nonenzymatic methylation be distinguished in vitro?

Method: Pre-treat ³H-SAM with SAM-cleaving enzymes (e.g., T3 SAM hydrolase) to eliminate nonenzymatic activity. Compare methylation levels in enzyme-free vs. enzyme-containing reactions. Use S-adenosylhomocysteine (SAH) as a competitive inhibitor to validate enzymatic pathways .

Q. How are kinetic parameters of SAM-dependent methyltransferases determined?

Method: Perform Lineweaver-Burk analysis by varying ³H-SAM concentrations (0.1–10 µM) in histone methylation assays. Calculate Kₘ and Vₘₐₓ from reciprocal plots. Include SAH (4.0 µM) to study inhibition kinetics .

Q. What experimental designs address discrepancies in methylation levels across studies?

Method: Standardize SAM purity (e.g., HPLC validation) and eliminate contaminants like methyl methanesulfonate. Use internal controls (e.g., Ames dwarf mouse models) to normalize tissue-specific methylation efficiency .

Q. How is ³H-SAM applied to study viral RNA methyltransferase activity?

Method: Co-incubate purified virions (e.g., Newcastle disease virus) with ³H-SAM and [³²P]GTP during RNA synthesis. Isolate 18S RNA via sucrose gradient centrifugation and confirm methylation sites by DEAE-cellulose chromatography after alkaline hydrolysis .

Q. How are chemoenzymatic methods used to synthesize SAM analogs?

Method: Engineer SalL chlorinase to accept methionine analogs (e.g., fluorinated or benzyl derivatives). Optimize buffer conditions (50 mM phosphate, pH 6.8) and quantify analog incorporation via LC-MS. Validate activity with PRMT1/2 methyltransferases .

Key Methodological Considerations

  • Radioactivity Detection : Use DE81 filter paper for DNA/RNA binding assays; wash with 5% trichloroacetic acid to remove unincorporated ³H-SAM .
  • Enzyme Inhibition : SAH (0.1–10 µM) competitively inhibits methyltransferases, serving as a control for specificity .
  • Data Normalization : Express results as dpm/µg protein or DNA to account for sample variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.